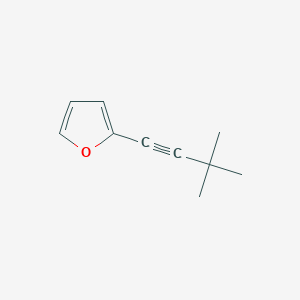

2-(3,3-Dimethyl-1-butynyl)furan

CAS No.:

Cat. No.: VC13976665

Molecular Formula: C10H12O

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12O |

|---|---|

| Molecular Weight | 148.20 g/mol |

| IUPAC Name | 2-(3,3-dimethylbut-1-ynyl)furan |

| Standard InChI | InChI=1S/C10H12O/c1-10(2,3)7-6-9-5-4-8-11-9/h4-5,8H,1-3H3 |

| Standard InChI Key | CTWMFVWKLUDPNR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)C#CC1=CC=CO1 |

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of 2-(3,3-dimethyl-1-butynyl)furan is defined by a furan ring (C₄H₄O) substituted at the 2-position with a 3,3-dimethyl-1-butynyl group. The compound’s molecular formula is C₁₀H₁₂O, with a molecular weight of 148.20 g/mol . The alkyne substituent introduces significant steric bulk and electronic effects, altering the furan ring’s reactivity compared to simpler derivatives like 2-methylfuran.

Key Structural Features:

-

Furan Ring: A five-membered aromatic heterocycle with conjugated π-electrons, contributing to electrophilic substitution reactivity.

-

Alkyne Substituent: The 3,3-dimethyl-1-butynyl group introduces sp-hybridized carbons, enabling reactions such as cycloadditions and metal-catalyzed couplings.

-

Steric Environment: The geminal dimethyl groups on the alkyne create steric hindrance, influencing regioselectivity in subsequent transformations.

The compound’s CAS Registry Number is 733035-90-0 , though detailed spectral data (e.g., NMR, IR) remain unpublished in accessible literature.

Synthesis and Catalytic Methods

The synthesis of disubstituted furans, including derivatives like 2-(3,3-dimethyl-1-butynyl)furan, often leverages transition-metal catalysis. A study by Gwinn et al. demonstrated the efficacy of gold(I) complexes paired with Na[BArF₂₄] (where ArF = 3,5-bis(trifluoromethyl)phenyl) in catalyzing furan functionalization. While their work focused on cyclopropane derivatives, the methodology is applicable to alkyne-substituted furans.

Gold-Catalyzed Cycloisomerization:

The reaction typically involves propargyl ethers or alcohols undergoing cyclization to form furans. For 2-(3,3-dimethyl-1-butynyl)furan, a plausible route involves:

-

Substrate Preparation: 3,3-Dimethyl-1-butyne reacted with a furan precursor (e.g., furfuryl alcohol).

-

Catalytic Cycle: [(AuCl)₂(μ-bis(phosphino)metallocene)] facilitates alkyne activation, promoting nucleophilic attack by the furan oxygen.

-

Rearomatization: Loss of a proton regenerates the aromatic furan ring, yielding the target compound .

Table 1: Representative Catalytic Conditions for Furan Synthesis

| Catalyst | Substrate | Yield (%) | Temperature (°C) | Reference |

|---|---|---|---|---|

| [(AuCl)₂(μ-dppe)] | Propargyl ethers | 78–92 | 80 | |

| AuCl/AgOTf | Alkynyl alcohols | 65–85 | 70 |

This approach highlights the versatility of gold catalysis in constructing complex furan architectures, though optimization for sterically hindered alkynes like 3,3-dimethyl-1-butyne may require adjusted ligand systems.

Physicochemical Characteristics

Limited experimental data exist for 2-(3,3-dimethyl-1-butynyl)furan, but inferences can be drawn from its molecular structure:

-

Solubility: Expected to be lipophilic due to the alkyne and methyl groups, with poor water solubility.

-

Boiling Point: Estimated >150°C based on analogous furans (e.g., 2-methylfuran, bp: 63–65°C; 2-pentylfuran, bp: 169°C).

-

Stability: The furan ring is prone to oxidation under acidic or oxidative conditions, necessitating inert storage environments.

Computational modeling (e.g., DFT calculations) could further predict electronic properties such as HOMO-LUMO gaps and electrostatic potential surfaces, guiding reactivity assessments.

Comparative Analysis with Related Furan Derivatives

Table 2: Structural and Functional Comparison of Furan Derivatives

| Compound | Substituent | Key Properties | Applications |

|---|---|---|---|

| 2-Methylfuran | Methyl group | High volatility, solvent | Fuel additive, synthesis |

| 2-Furoic acid | Carboxylic acid | Water-soluble, acidic | Pharmaceuticals, polymers |

| 2-(3,3-Dimethyl-1-butynyl)furan | Alkyne, branched | Steric hindrance, functionalizability | Catalysis, drug discovery |

The branched alkyne in 2-(3,3-dimethyl-1-butynyl)furan distinguishes it from simpler furans, enabling unique reactivity in cross-coupling and cycloaddition reactions.

Future Research Directions

-

Synthetic Optimization: Screen alternative catalysts (e.g., palladium, copper) to improve yields for sterically demanding substrates.

-

Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.

-

Computational Studies: Model interactions with biological targets to guide drug design.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume